

Spectroscopic Profile of 1,6-Heptadiyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Heptadiyne

Cat. No.: B051785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,6-heptadiyne** (CAS No. 2396-63-6), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The empirical formula of **1,6-heptadiyne** is C₇H₈, with a molecular weight of 92.14 g/mol .[\[1\]](#)[\[2\]](#) [\[3\]](#) Its structure is characterized by a seven-carbon chain with terminal alkyne groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for **1,6-heptadiyne**, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **1,6-Heptadiyne**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.25	Triplet of triplets (tt)	2H	H-3, H-5
~2.00	Triplet (t)	2H	H-1, H-7
~1.70	Quintet	4H	H-2, H-4, H-6

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **1,6-Heptadiyne**

Chemical Shift (δ) ppm	Carbon Assignment
~83.0	C-1, C-7
~68.5	C-2, C-6
~27.5	C-4
~17.5	C-3, C-5

Note: Spectra are typically proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,6-heptadiyne** is characterized by the following key absorption bands.

Table 3: Key IR Absorption Bands for **1,6-Heptadiyne**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch (alkyne)
~2900	Medium	C-H stretch (alkane)
~2120	Weak	C \equiv C stretch (alkyne)
~1450	Medium	CH ₂ bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **1,6-Heptadiyne** (Electron Ionization)

m/z	Relative Intensity (%)	Possible Fragment
92	Moderate	[M] ⁺ (Molecular Ion)
91	High	[M-H] ⁺
77	Moderate	[C ₆ H ₅] ⁺
65	Moderate	[C ₅ H ₅] ⁺
51	Moderate	[C ₄ H ₃] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

- A solution of **1,6-heptadiyne** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Technique: Standard proton NMR experiment.
- Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Spectrometer: A 75 MHz or higher frequency NMR spectrometer.
- Solvent: CDCl_3
- Technique: Proton-decoupled ^{13}C NMR experiment.
- Parameters: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation delay may be adjusted to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy

Sample Preparation:

- As **1,6-heptadiyne** is a liquid, a neat spectrum can be obtained.
- A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

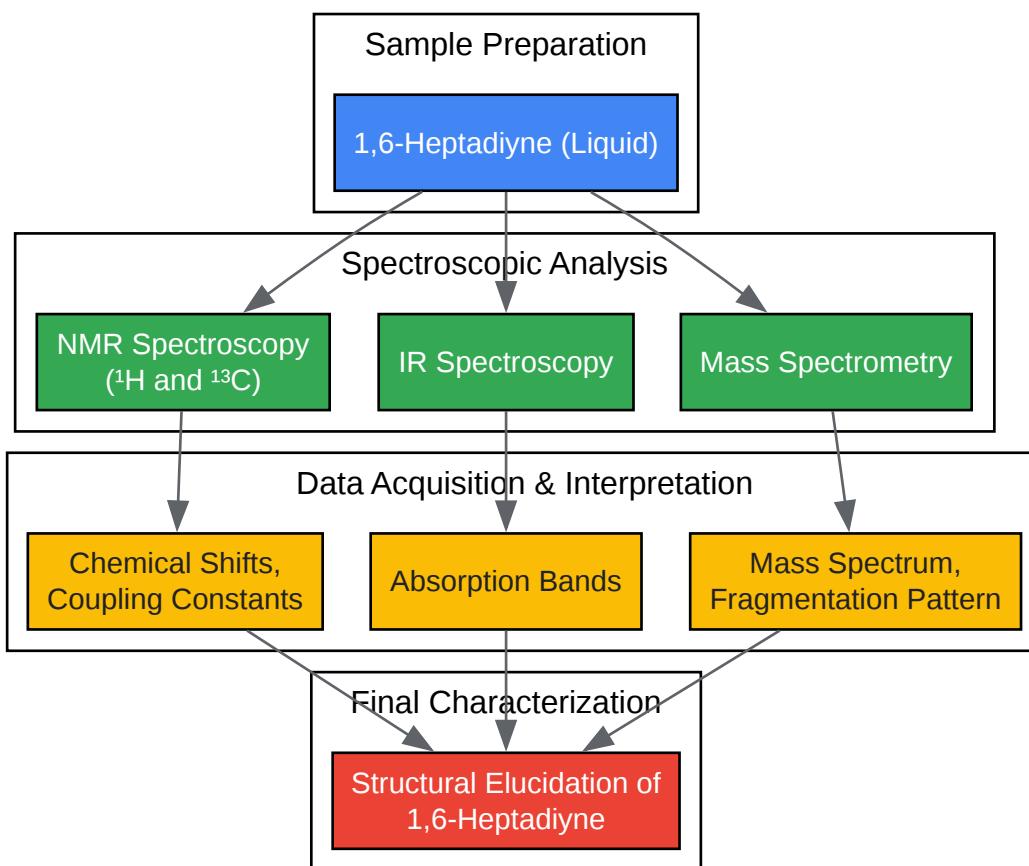
IR Spectrum Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

- Technique: Transmission.
- Parameters: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

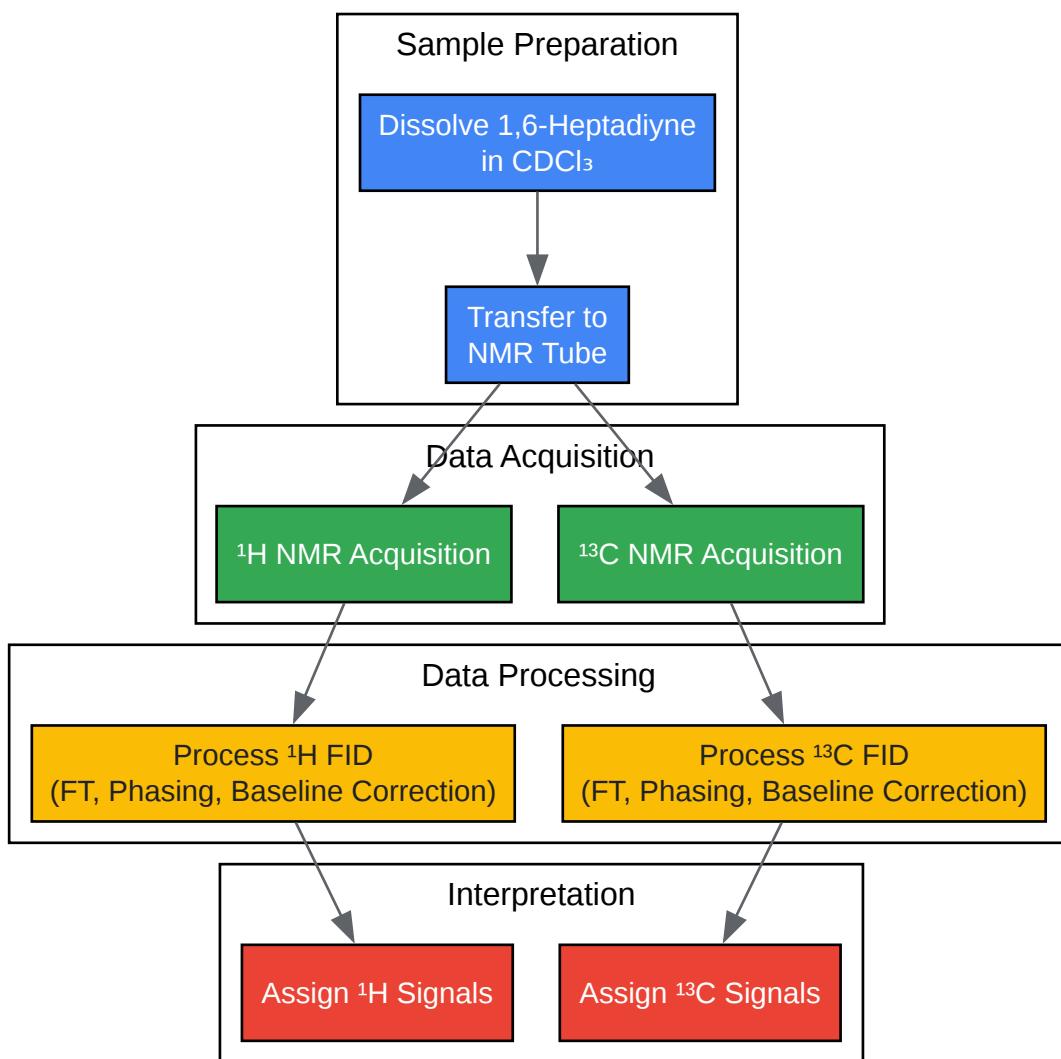
Mass Spectrometry (MS)

Sample Introduction:


- For a volatile liquid like **1,6-heptadiyne**, direct injection or gas chromatography (GC) can be used for sample introduction.

Mass Spectrum Acquisition:

- Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Detection: The mass spectrum is scanned over a relevant m/z range (e.g., 10-200 amu).


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1,6-heptadiyne**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic characterization of **1,6-heptadiyne**.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for NMR analysis of **1,6-heptadiyne**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,6-Heptadiyne | C₇H₈ | CID 337121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,6-Heptadiyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051785#spectroscopic-data-of-1-6-heptadiyne-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com